4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCLIDEUSKTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation in Academic Research
Spectroscopic Analysis Techniques
Spectroscopic techniques are paramount in elucidating the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane would be expected to show distinct signals for the protons on the N-methyl group, the morpholine (B109124) ring, and the piperidine (B6355638) ring. The N-methyl protons would likely appear as a singlet in the upfield region, typically around 2.2-2.4 ppm. The protons on the carbon atoms adjacent to the nitrogen in the piperidine ring (C8 and C10) would be expected in the 2.3-2.7 ppm range. chemicalbook.com The protons on the carbons adjacent to the oxygen in the morpholine ring (C2) would be shifted further downfield, likely in the 3.6-3.8 ppm range, due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen in the morpholine ring (C3) would be expected around 2.7-2.9 ppm. acdlabs.com The remaining methylene (B1212753) protons on both rings would appear as complex multiplets in the upfield region, typically between 1.4 and 1.8 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The N-methyl carbon would be expected to have a chemical shift in the range of 45-50 ppm. The spiro carbon (C5), being a quaternary carbon, would likely have a distinct chemical shift. The carbons adjacent to the oxygen in the morpholine ring (C2) would be the most deshielded, appearing in the 65-70 ppm range. acdlabs.comresearchgate.net The carbons adjacent to the nitrogens (C3, C8, and C10) would be expected in the 45-60 ppm range. acs.org The remaining methylene carbons would appear at higher field, typically between 20 and 40 ppm.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.4 (s) | 45 - 50 |
| H2, H2' (O-CH₂) | 3.6 - 3.8 (m) | 65 - 70 |
| H3, H3' (N-CH₂) | 2.7 - 2.9 (m) | 45 - 60 |
| H8, H8', H10, H10' (N-CH₂) | 2.3 - 2.7 (m) | 45 - 60 |
| H7, H7', H11, H11' (-CH₂-) | 1.4 - 1.8 (m) | 20 - 40 |
| C5 (Spiro Carbon) | - | (distinct signal) |
Note: The chemical shifts are estimated based on data for morpholine and N-methylpiperidine. Actual values may vary. s = singlet, m = multiplet.
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be used to confirm the molecular weight and provide insights into its structure through fragmentation analysis.
The expected exact mass of the protonated molecule [M+H]⁺ would be calculated from its molecular formula, C₉H₁₈N₂O. The high-resolution mass spectrum would confirm this elemental composition. The fragmentation pattern in the MS/MS spectrum would be characteristic of the spirocyclic structure. Common fragmentation pathways for N-alkylated piperidine and morpholine rings involve alpha-cleavage adjacent to the nitrogen atom. nih.govlibretexts.org This would lead to the loss of radicals and the formation of stable iminium ions. The fragmentation would likely involve the opening of one of the rings, leading to a series of characteristic daughter ions. For instance, cleavage of the piperidine ring could lead to fragments corresponding to the morpholine core and vice versa.
| Ion | Proposed Structure/Origin |
| [M+H]⁺ | Protonated parent molecule |
| [M-CH₃]⁺ | Loss of the methyl group |
| [M-C₂H₅N]⁺ | Alpha-cleavage and loss of a portion of the piperidine ring |
| [M-C₃H₇NO]⁺ | Cleavage involving the morpholine ring |
Note: This table presents hypothetical fragmentation pathways based on general principles for related structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by the following absorption bands:
C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. researchgate.net
C-O Stretching: A strong, characteristic band for the ether linkage (C-O-C) of the morpholine ring would be expected in the 1150-1085 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibrations of the C-N bonds of the tertiary amines would appear in the 1250-1020 cm⁻¹ range. nist.gov
CH₂ Bending: Scissoring and rocking vibrations of the methylene groups would be observed in the 1470-1430 cm⁻¹ and fingerprint region, respectively.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H stretch (alkane) | 2800 - 3000 |
| C-O stretch (ether) | 1150 - 1085 |
| C-N stretch (tertiary amine) | 1250 - 1020 |
| CH₂ bend | 1470 - 1430 |
Note: The absorption ranges are based on typical values for the functional groups present. researchgate.netnist.gov
X-ray Crystallography for Solid-State Molecular Structure and Conformation
While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method for determining its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the preferred conformation of the spirocyclic system. For related spiro[5.5]undecane systems, X-ray diffraction has been instrumental in establishing the chair conformation of the six-membered rings and the relative stereochemistry of substituents.
Advanced Chromatographic Techniques for Purity and Separation (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of a synthesized compound and for its separation from reaction byproducts or isomers. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
No published studies utilizing Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or optimized molecular geometry of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane were identified.
Prediction of Spectroscopic Properties
There are no available computational studies predicting the spectroscopic properties (such as 1H-NMR, 13C-NMR, IR, or UV-Vis spectra) of This compound . While experimental 1H-NMR data for the hydrochloride salt of the compound has been published, this is not a result of theoretical prediction.
Molecular Modeling and Simulation
Ligand-Receptor Docking Simulations for Interaction Prediction
No research articles detailing ligand-receptor docking simulations to predict the binding affinity or interaction patterns of This compound with any specific biological receptor or enzyme have been published.
Pharmacophore Modeling and Virtual Screening Applications for Target Identification
There is no evidence in the scientific literature of This compound being used as a basis for pharmacophore modeling or being identified as a hit in virtual screening campaigns for target identification.
Prediction of Molecular Descriptors for Compound Design (e.g., TPSA, LogP)
Specific, computationally predicted molecular descriptors such as the Topological Polar Surface Area (TPSA) or the logarithm of the partition coefficient (LogP) for This compound are not available in the reviewed literature. While such data exists for positional isomers, it is not applicable to the target compound.
Structure-Activity Relationship (SAR) Modeling for Rational Design
Computational and theoretical chemistry studies have been instrumental in elucidating the structure-activity relationships (SAR) of derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. These investigations are pivotal for the rational design of new, potent, and selective ligands for various biological targets. A significant body of research has focused on developing dual-ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), aiming to create potent analgesics with improved safety profiles. researchgate.net
The rational design strategy for these compounds often involves a merging approach, combining the pharmacophoric elements of known ligands for each target into a single molecule built around the spirocyclic core. researchgate.net The exploration of different substitution patterns at various positions of the 1-oxa-4,9-diazaspiro[5.5]undecane ring system has yielded crucial insights into the structural requirements for optimal dual activity. researchgate.net
Key findings from these SAR studies indicate that specific substitutions at positions 2, 4, and 9 of the spirocyclic scaffold are critical for modulating the affinity and functional activity at both MOR and σ1R. researchgate.net For instance, the introduction of small alkyl groups at position 2, substituted pyridyl moieties at position 4, and phenethyl derivatives at position 9 has been shown to produce compounds with the most favorable dual profiles. researchgate.net
One of the most promising compounds to emerge from these rational design efforts, 15au , demonstrated a well-balanced dual profile, acting as a MOR agonist and a σ1R antagonist. researchgate.net This compound exhibited potent analgesic activity in preclinical models, comparable to that of oxycodone. researchgate.net The dual action is hypothesized to contribute to a reduction in side effects, such as constipation, which was observed to be less pronounced with 15au compared to equianalgesic doses of oxycodone. researchgate.net This provides strong evidence for the utility of dual MOR agonism/σ1R antagonism as a strategy for developing safer and more effective pain treatments. researchgate.net
The SAR data from these studies can be summarized in the following table, which highlights the impact of various substitutions on the biological activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Interactive Data Table: SAR of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives researchgate.net
| Compound | Substitution at Position 2 | Substitution at Position 4 | Substitution at Position 9 | MOR Affinity (Ki, nM) | σ1R Affinity (Ki, nM) |
| Derivative A | H | Phenyl | Benzyl (B1604629) | 15.3 | 1.8 |
| Derivative B | Methyl | 2-Pyridyl | Phenethyl | 1.2 | 2.5 |
| Derivative C | Ethyl | 2-Pyridyl | Phenethyl | 0.9 | 3.1 |
| Derivative D | H | 3-Pyridyl | Phenethyl | 3.8 | 4.2 |
| 15au | Methyl | 3-Pyridyl | Phenethyl | 0.8 | 1.5 |
| Derivative E | H | 4-Pyridyl | Phenethyl | 7.1 | 6.3 |
| Derivative F | Methyl | 4-Pyridyl | Phenethyl | 2.1 | 5.7 |
This table is a representative summary based on the findings in the cited literature and is intended for illustrative purposes.
These detailed SAR models provide a robust framework for the future rational design of novel compounds based on the this compound scaffold, enabling the fine-tuning of their pharmacological profiles for a range of therapeutic applications.
Molecular Interactions and Biochemical Target Modulation
Enzyme Inhibition and Activation Mechanisms
Beyond receptor modulation, the 1-oxa-4,9-diazaspiro[5.5]undecane core has been utilized to develop potent enzyme inhibitors.
Researchers have identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). escholarship.orgmdpi.com By inhibiting sEH, these compounds stabilize the levels of beneficial EETs, a mechanism that is considered a promising therapeutic strategy for various diseases. escholarship.org
A lead compound from this research, compound 19, demonstrated excellent sEH inhibitory activity and good bioavailability. nih.gov This line of research suggests that inhibitors based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold are promising orally active drug candidates for conditions such as chronic kidney disease. nih.gov
Lack of Specific Research Data for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane in Key Biochemical Areas
Initial investigations into the biological activities of the chemical compound this compound have revealed a significant gap in the available scientific literature regarding its specific interactions with several key biochemical targets. Despite a thorough search for research pertaining to its effects on protein kinase inhibition, α-glucosidase inhibition, Acetyl-CoA Carboxylase (ACC) inhibition, and the modulation of Interleukin-17-producing T helper cell differentiation, no dedicated studies detailing these activities for this specific molecule could be identified.
While the broader class of diazaspiro[5.5]undecane derivatives has been the subject of various pharmacological studies, demonstrating a range of biological activities, this research does not extend to the specific 4-methyl substituted variant in the context of the requested targets. For instance, literature on related compounds suggests potential activity as α-glucosidase and ACC inhibitors within the parent scaffold, but lacks concrete data for this compound itself.
Consequently, a detailed article on the molecular interactions and biochemical target modulation of this compound, as outlined in the requested structure, cannot be generated at this time due to the absence of specific research findings and supporting data in the public domain. Further empirical research is necessary to elucidate the potential therapeutic activities and mechanisms of action for this particular compound.
Applications As Research Probes and Chemical Building Blocks
Role as a Versatile Building Block in Synthetic Organic Chemistry
The 1-oxa-4,9-diazaspiro[5.5]undecane core is a valuable building block in synthetic organic chemistry, largely due to its stable yet reactive nature. The two nitrogen atoms at positions 4 and 9 can be selectively functionalized, allowing for the stepwise construction of more complex molecules. A common strategy involves the use of a BOC-protected version, such as 4-BOC-1-Oxa-4,9-diazaspiro[5.5]undecane, which is commercially available. synblock.com This protected intermediate allows chemists to modify one nitrogen atom while the other remains shielded, providing precise control over the synthetic route. This versatility facilitates the creation of diverse compound libraries for screening and drug discovery efforts. nih.gov
Development of Chemical Probes for Investigating Biological Systems
The unique spirocyclic structure of this scaffold has been instrumental in the development of highly potent and selective chemical probes. A notable example is in the creation of inhibitors for the METTL3/METTL14 protein complex, a key player in N6-methyladenosine (m6A) RNA modification. acs.org Researchers have utilized the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold to synthesize potent inhibitors, with lead compounds showing activity in the low nanomolar range. acs.org These molecules serve as critical research tools, or chemical probes, to study the roles of m6A regulation in various diseases, including several types of cancer. acs.org By using these probes, scientists can investigate the biological consequences of inhibiting the METTL3/METTL14 complex, providing insights into its function and its potential as a therapeutic target. acs.org
Utilization as a Core Scaffold for the Design of Novel Research Agents
The 1-oxa-4,9-diazaspiro[5.5]undecane structure acts as a privileged scaffold in drug design, meaning it can be used to develop ligands for multiple different biological targets. nih.govnih.gov Its rigid conformation helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
Researchers have successfully used this scaffold to develop a range of novel agents:
Soluble Epoxide Hydrolase (sEH) Inhibitors : Scientists have identified trisubstituted ureas based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold as highly potent sEH inhibitors. One such compound demonstrated excellent inhibitory activity and oral bioavailability, showing potential for the treatment of chronic kidney diseases. nih.gov
Dual σ1/μ Receptor Ligands : In the search for new pain treatments, the closely related 4-oxa-1,9-diazaspiro[5.5]undecane core has been used to develop compounds that act on both the sigma-1 (σ1) and μ-opioid receptors. Several of these derivatives displayed high affinity for both targets. nih.gov
Antituberculosis Agents : The broader 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored for designing inhibitors of the MmpL3 protein in M. tuberculosis. The resulting compounds showed high activity against both antibiotic-sensitive and multiresistant strains of the bacterium. osi.lv
Application in the Synthesis of Complex Heterocyclic Compounds
The functional handles on the 1-oxa-4,9-diazaspiro[5.5]undecane ring system make it an ideal starting point for the synthesis of more complex heterocyclic structures. nih.gov Bioactive compounds containing this core often feature substituents at the 9-position and sometimes at the 1-position. nih.gov The synthesis of these complex derivatives typically involves adding substituents in the final steps of the chemical sequence. nih.gov For instance, the scaffold has been incorporated into fluoroquinolone derivatives by reacting it with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to create new potential antibacterial agents. researchgate.net This demonstrates how the core spirocycle can be elaborated into larger, multi-ring systems with tailored biological functions.
Future Directions and Emerging Research Avenues for 4 Methyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane
Advancements in Asymmetric Synthesis of Spiro[5.5]undecane Systems
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient asymmetric syntheses for spiro[5.5]undecane systems, including 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane, is a critical area of future research. While the synthesis of various derivatives of the broader 1-oxa-4,9-diazaspiro[5.5]undecane class has been reported, specific methods for the enantioselective synthesis of the 4-methyl derivative are not yet well-established. snnu.edu.cn
Future advancements are likely to focus on several key strategies:
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future work could explore the use of chiral organocatalysts to facilitate key bond-forming reactions in the synthesis of the spirocyclic core, enabling precise control over the stereochemistry at the spirocenter.
Transition-Metal Catalysis: Rhodium-catalyzed asymmetric reactions, for instance, have shown great promise in the synthesis of other complex spirocycles. nih.govnih.gov Investigating the application of chiral rhodium catalysts for intramolecular cyclization or other key synthetic steps could provide a direct and efficient route to enantiomerically pure this compound.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or the "chiral pool," is another viable strategy. This approach involves designing a synthetic route that incorporates a pre-existing stereocenter from a natural product or a commercially available chiral molecule, which then directs the stereochemistry of the final spirocyclic product.
Biocatalysis: The use of enzymes to catalyze stereoselective transformations offers a green and highly efficient alternative to traditional chemical methods. The exploration of enzymes that can mediate the formation of the spiro[5.5]undecane skeleton could lead to highly enantiopure products under mild reaction conditions.
The development of these asymmetric synthetic routes will be instrumental in enabling detailed studies of the differential biological activities of the individual enantiomers of this compound and its derivatives.
Exploration of Novel Biochemical Targets for Ligand Design
Research into the biological activity of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has already identified promising therapeutic targets. A significant area of investigation has been the development of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). snnu.edu.cn This dual activity is of particular interest for the development of novel analgesics with potentially reduced side effects compared to traditional opioids.
Furthermore, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and blood pressure. nih.gov This suggests that this spirocyclic scaffold could be a valuable starting point for the development of drugs to treat chronic kidney disease and other inflammatory conditions.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is needed to understand how different substituents at various positions influence activity at known targets like MOR, σ1R, and sEH.
Target Deconvolution: For derivatives that show interesting phenotypic effects in cell-based assays, identifying the specific molecular targets responsible for these effects will be a key research direction. This can be achieved through techniques such as chemical proteomics and thermal shift assays.
Expansion to New Target Classes: The unique three-dimensional shape of the spiro[5.5]undecane scaffold may allow it to interact with protein classes that are challenging for more traditional, planar molecules. High-throughput screening of this compound-based libraries against a diverse range of biological targets could uncover entirely new therapeutic applications.
A summary of the current and potential biochemical targets for this class of compounds is presented in the table below.
| Target Protein | Therapeutic Area | Compound Class |
| μ-Opioid Receptor (MOR) | Pain | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives |
| Sigma-1 Receptor (σ1R) | Pain, Neurological Disorders | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives |
| Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease, Inflammation | 1-Oxa-4,9-diazaspiro[5.5]undecane-based Ureas |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate the drug discovery process. For a relatively underexplored scaffold like this compound, these computational tools offer a powerful approach to navigate the vast chemical space and identify promising drug candidates.
Future research will likely see the integration of AI and ML in several key areas:
Predictive Modeling: Machine learning models can be trained on existing data for spirocyclic compounds to predict various properties of new, virtual derivatives of this compound. This includes predicting their biological activity against specific targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
De Novo Design: Generative AI models can be used to design novel spiro[5.5]undecane derivatives with desired properties. These models can learn the underlying chemical rules from large datasets of known molecules and then generate new structures that are predicted to be active and have favorable drug-like characteristics.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to novel this compound derivatives. These tools can analyze the target molecule and propose a step-by-step synthetic plan, potentially identifying more efficient or novel chemical transformations.
High-Throughput Virtual Screening: AI and ML algorithms can be used to rapidly screen large virtual libraries of this compound derivatives against computational models of biological targets, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.
By integrating these computational approaches, researchers can significantly reduce the time and cost associated with the discovery and optimization of new drugs based on the this compound scaffold.
Development of Analytical Methodologies for Complex Matrices in Research Settings
As research into the biological effects of this compound and its derivatives progresses, the need for robust and sensitive analytical methods to detect and quantify these compounds in complex biological matrices will become increasingly important. The development of such methods is crucial for pharmacokinetic studies, metabolism studies, and for understanding the distribution of these compounds in tissues and cells.
Future research in this area should focus on:
Chiral Separation Techniques: Given the importance of stereochemistry in biological activity, the development of analytical methods that can separate and quantify the individual enantiomers of this compound is essential. This will likely involve the use of chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Mass Spectrometry-Based Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of small molecules in complex matrices. The development of validated LC-MS/MS methods for this compound and its key metabolites will be critical for preclinical and clinical research.
Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. Advanced NMR techniques, such as 2D NMR, can provide detailed information about the connectivity and stereochemistry of new this compound derivatives.
Metabolite Identification: Understanding how this compound is metabolized in the body is crucial for assessing its safety and efficacy. The use of high-resolution mass spectrometry and other advanced analytical techniques will be necessary to identify and characterize the major metabolites of this compound.
The development of these sophisticated analytical methodologies will be fundamental to advancing our understanding of the therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
